N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that features a thiazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Alkylation: The 2,4-dimethylthiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: It can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: A simpler thiazole derivative with similar biological activities.
2,4,5-trimethylbenzenesulfonamide: A related sulfonamide compound with different substituents on the benzene ring.
Uniqueness
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the combination of the thiazole ring and the benzenesulfonamide group, which provides a distinct set of biological activities and chemical properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-8-12(3)16(9-11(10)2)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYMDGDFPMPZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.